molecular formula C3H3BrF3NO B051157 3-Bromo-1,1,1-trifluoroacetone oxime CAS No. 117341-57-8

3-Bromo-1,1,1-trifluoroacetone oxime

Cat. No.: B051157
CAS No.: 117341-57-8
M. Wt: 205.96 g/mol
InChI Key: GTAMTJKIIPLJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,1,1-trifluoroacetone oxime is an organic compound with the molecular formula C3H3BrF3NO and a molecular weight of 205.96 g/mol . It is a derivative of trifluoroacetone, where the oxime group is introduced to the carbonyl carbon, and a bromine atom is attached to the alpha carbon. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Preparation Methods

The synthesis of 3-Bromo-1,1,1-trifluoroacetone oxime typically involves the reaction of 3-Bromo-1,1,1-trifluoroacetone with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the oxime group. The general reaction can be represented as follows:

CF3COCH2Br+NH2OHCF3C(=NOH)CH2Br\text{CF}_3\text{COCH}_2\text{Br} + \text{NH}_2\text{OH} \rightarrow \text{CF}_3\text{C(=NOH)CH}_2\text{Br} CF3​COCH2​Br+NH2​OH→CF3​C(=NOH)CH2​Br

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The reaction is typically conducted in a solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation.

Chemical Reactions Analysis

3-Bromo-1,1,1-trifluoroacetone oxime undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The oxime group can be oxidized to form nitroso compounds, which are highly reactive intermediates.

    Reduction Reactions: The oxime group can be reduced to form amines, which can further react to form various derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-1,1,1-trifluoroacetone oxime is used in scientific research for various applications, including:

Comparison with Similar Compounds

3-Bromo-1,1,1-trifluoroacetone oxime is unique due to the presence of both the trifluoromethyl and oxime groups, which impart distinct reactivity and properties. Similar compounds include:

These comparisons highlight the unique features and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAMTJKIIPLJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382012
Record name 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117341-57-8
Record name 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 10.5 mL (102.3 mmol) of 1-bromo-3,3,3-trifluoropropan-2-one in 100 mL of chloroform (passed through a pad of basic Al2O3) was added a solution of 10.4 g (149.7 mmol) of hydroxylamine hydrochloride in 20 mL of water and the mixture was warmed at reflux. After 24 hours, the mixture was cooled and the organic phase was separated. The aqueous layer was extracted with three 30 mL portions of methylene chloride. The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to afford 11.5 g (55.7%) of 3-bromo-1,1,1-trifluoropropan-2-one oxime as a mixture (3:2) of geometric isomers.
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.